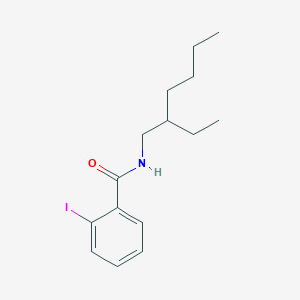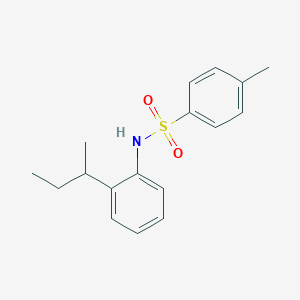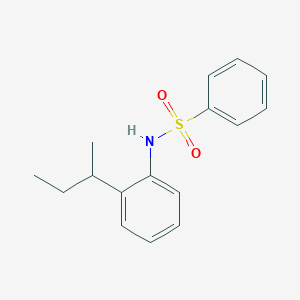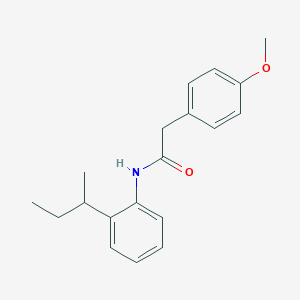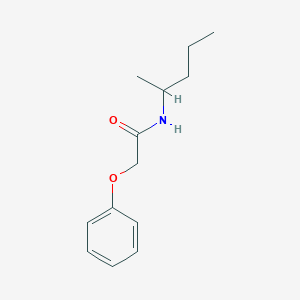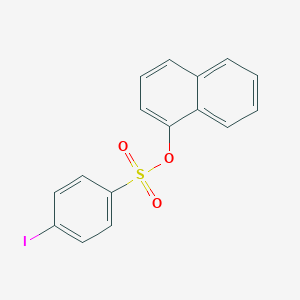
1-Naphthyl 4-iodobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthyl 4-iodobenzenesulfonate is a chemical compound that has been widely used in scientific research for many years. This compound has been found to have a number of interesting properties, including its ability to act as a potent inhibitor of certain enzymes. In
Wirkmechanismus
The mechanism of action of 1-Naphthyl 4-iodobenzenesulfonate involves its ability to bind to the active site of certain enzymes, thereby preventing their activity. Specifically, this compound has been found to bind to the active site of protein tyrosine phosphatases, thereby inhibiting their ability to dephosphorylate target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Naphthyl 4-iodobenzenesulfonate are primarily related to its ability to inhibit certain enzymes. This inhibition can have a number of downstream effects, including the regulation of cell signaling pathways and the modulation of cellular processes such as proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Naphthyl 4-iodobenzenesulfonate in lab experiments is its potency as an inhibitor of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in cellular processes. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research involving 1-Naphthyl 4-iodobenzenesulfonate. One potential area of study is the development of more specific inhibitors of protein tyrosine phosphatases, which could have important therapeutic applications in the treatment of cancer and other diseases. Another potential direction is the exploration of the effects of this compound on other cellular processes, such as apoptosis and autophagy. Finally, further research is needed to fully understand the potential limitations and off-target effects of this compound in experimental settings.
Synthesemethoden
The synthesis of 1-Naphthyl 4-iodobenzenesulfonate is a relatively straightforward process. It can be synthesized by reacting 1-naphthol with p-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-Naphthyl 4-iodobenzenesulfonate has been widely used in scientific research as a potent inhibitor of certain enzymes. It has been found to be particularly effective in inhibiting the activity of protein tyrosine phosphatases, which are important enzymes involved in the regulation of cell signaling pathways. This compound has also been used in the study of other enzymes such as protein phosphatase 1 and 2A.
Eigenschaften
Molekularformel |
C16H11IO3S |
|---|---|
Molekulargewicht |
410.2 g/mol |
IUPAC-Name |
naphthalen-1-yl 4-iodobenzenesulfonate |
InChI |
InChI=1S/C16H11IO3S/c17-13-8-10-14(11-9-13)21(18,19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI-Schlüssel |
VQYVOUSWSVXCME-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)I |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
